4-methyl-N-(2,2,2-tribromo-1-morpholin-4-ylethyl)benzamide
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Overview
Description
4-methyl-N-(2,2,2-tribromo-1-morpholin-4-ylethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with a 4-methyl group and a morpholinyl ethyl group that is further substituted with three bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2,2,2-tribromo-1-morpholin-4-ylethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to begin with the bromination of a suitable precursor, followed by the introduction of the morpholinyl group and subsequent coupling with the benzamide moiety. The reaction conditions often require the use of strong brominating agents, such as bromine or N-bromosuccinimide, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the hazardous brominating agents safely. The purification of the final product is usually achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2,2,2-tribromo-1-morpholin-4-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atoms or to alter the morpholinyl group.
Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce debrominated or demorpholinylated compounds. Substitution reactions typically result in the formation of new derivatives with different substituents replacing the bromine atoms.
Scientific Research Applications
4-methyl-N-(2,2,2-tribromo-1-morpholin-4-ylethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and pharmacological studies.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2,2,2-tribromo-1-morpholin-4-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the morpholinyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl)benzamide
- 4-methyl-N-(2,2,2-tribromo-1-(3-nitrophenoxy)ethyl)benzamide
- 4-methyl-N-(2,2,2-tribromo-1-(2-naphthyloxy)ethyl)benzamide
Uniqueness
4-methyl-N-(2,2,2-tribromo-1-morpholin-4-ylethyl)benzamide is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-N-(2,2,2-tribromo-1-morpholin-4-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br3N2O2/c1-10-2-4-11(5-3-10)12(20)18-13(14(15,16)17)19-6-8-21-9-7-19/h2-5,13H,6-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWBAXRSTOGKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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